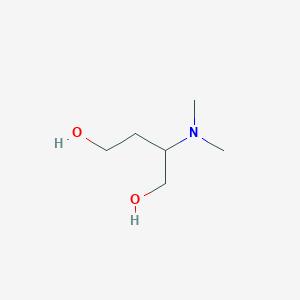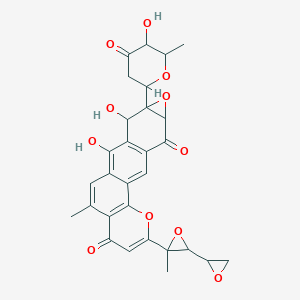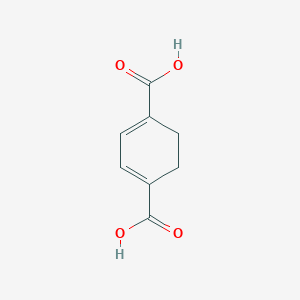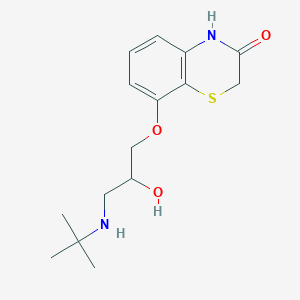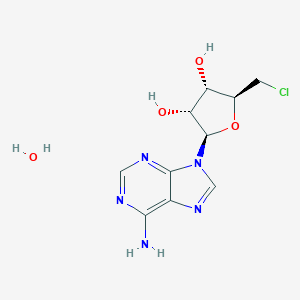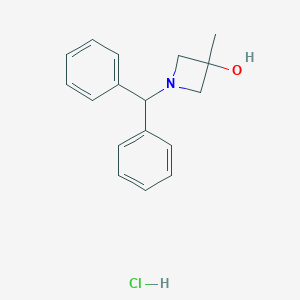
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, also known as 1-Benzhydryl-3-azetidinol hydrochloride, is a chemical compound with the CAS Number: 90604-02-7 . It has a molecular weight of 275.78 .
Physical And Chemical Properties Analysis
The compound has a melting point of 172-174°C . It is slightly soluble in chloroform, DMSO, and methanol when heated . The compound is solid and its color ranges from white to pale yellow .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is involved in the synthesis of various medicinal intermediates. A notable example includes its transformation into 1-(diphenylmethyl)-3-aminoazetidine through a three-step reaction process, highlighting its role as a versatile precursor in the preparation of azetidine medicinal intermediates (Yang, 2009).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives and analogs of this compound have been explored for their potential as building blocks. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated, with the pathway including the transformation of related compounds, showcasing the compound's significance in drug development and synthetic chemistry (Van Hende et al., 2009).
Pharmacological Properties and Evaluation
The compound and its derivatives have been part of pharmacological evaluations. For example, a series of derivatives were synthesized and tested in vivo for their anti-inflammatory activity, indicating the potential biomedical applications of compounds related to this compound (Akhter et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPVJOSECQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559930 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133891-86-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

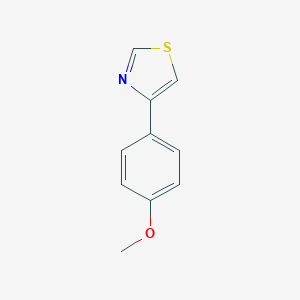


![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

